2,3,4,6-Tetrabromophenol

Thermodynamic stability Gibbs free energy Isomer comparison

Traditional bromophenol standards fail to distinguish occupational e-waste exposure from general population background. 2,3,4,6-Tetrabromophenol (CAS 14400-94-3) is detected exclusively in e-waste worker urine, enabling source-specific biomonitoring via GC-MS/MS. • 78.0% Br mass fraction-5.5% higher than 2,4,6-tribromophenol, optimizing flame-retardant bromine density • pKa 5.4, log Kow ~5.1, BCF 640 for environmental partitioning studies • Atmospheric half-life ~68 days-longer than other bromophenols for persistent transport modeling. Immediate stock for global shipment.

Molecular Formula C6H2Br4O
Molecular Weight 409.69 g/mol
CAS No. 14400-94-3
Cat. No. B086105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6-Tetrabromophenol
CAS14400-94-3
Synonyms2,3,4,6-TETRABROMOPHENOL
Molecular FormulaC6H2Br4O
Molecular Weight409.69 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)Br)Br)O)Br
InChIInChI=1S/C6H2Br4O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H
InChIKeyCXPJZISGVIVNEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in benzene, ethanol
In water, 1.98 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,6-Tetrabromophenol (CAS 14400-94-3): Procurement-Grade Profile of a High-Bromine-Content Flame Retardant Intermediate and Environmental Reference Standard


2,3,4,6-Tetrabromophenol (CAS 14400-94-3) is a tetrabrominated phenol derivative with the molecular formula C₆H₂Br₄O, a molecular weight of 409.70 g/mol, and a calculated bromine mass fraction of approximately 78.0% [1]. It belongs to the bromophenol class of organobromine compounds, occupying a distinct intermediate position between the more widely produced 2,4,6-tribromophenol (three bromine atoms) and the fully substituted pentabromophenol (five bromine atoms) [2]. The compound is commercially available as a flame retardant intermediate, a chemical synthesis building block, and an analytical reference standard for environmental monitoring—particularly for the determination of urinary bromophenols as biomarkers of human exposure to polybrominated diphenyl ethers (PBDEs) via GC-MS/MS [3].

Why 2,3,4,6-Tetrabromophenol Cannot Be Generically Substituted: Isomer-Dependent Thermodynamic Stability, Environmental Fate, and Biological Specificity


Bromophenols are not a monolithic commodity class; the number and positional arrangement of bromine substituents on the phenolic ring fundamentally alter thermodynamic stability, ionization behaviour, environmental partitioning, and biological activity [1]. Among the three tetrabromophenol positional isomers—2,3,4,5-; 2,3,4,6-; and 2,3,5,6-tetrabromophenol—the 2,3,4,6-substitution pattern occupies a unique thermodynamic and physicochemical niche that differentiates it from both lower-brominated analogs (e.g., 2,4,6-tribromophenol) and the fully brominated pentabromophenol [2]. Isomer-level specificity carries direct consequences for procurement decisions: (i) thermodynamic stability differences affect thermal processing behaviour and shelf-life in flame-retardant formulations, (ii) pKa variation among isomers governs environmental ionisation state and thus mobility, sorption, and bioaccumulation potential, and (iii) the distinct metabolic fate of the 2,3,4,6-isomer in biological systems enables its use as a source-specific urinary exposure biomarker that no other bromophenol isomer can replicate [3]. Simply selecting 'a tetrabromophenol' or 'a bromophenol flame retardant' without specifying the 2,3,4,6-substitution pattern risks introducing a compound with measurably different enthalpy, free energy, acid dissociation behaviour, and detection specificity.

Quantitative Differentiation Evidence for 2,3,4,6-Tetrabromophenol: Head-to-Head and Cross-Study Comparative Data Versus Key Analogs


Aqueous-Phase Thermodynamic Stability: 2,3,4,6-Tetrabromophenol Versus All Bromophenol Isomers

In a systematic computational study covering all chlorinated and brominated phenol congeners, 2,3,4,6-tetrabromophenol exhibits an aqueous-phase Gibbs free energy of formation (ΔG of aq) of +7.3 kJ/mol, placing it in a distinct thermodynamic category relative to its closest structural analogs. The 2,3,4,5-isomer has a ΔG of aq of +12.0 kJ/mol (+4.7 kJ/mol less stable), the 2,3,5,6-isomer +9.3 kJ/mol (+2.0 kJ/mol less stable), 2,4,6-tribromophenol −19.6 kJ/mol (26.9 kJ/mol more stable), and pentabromophenol +45.7 kJ/mol (38.4 kJ/mol less stable). These values, calculated under standard conditions (25 °C, 1 M aqueous solution), rank 2,3,4,6-tetrabromophenol as the most thermodynamically stable tetrabromophenol isomer in the aqueous phase [1].

Thermodynamic stability Gibbs free energy Isomer comparison Bromophenol congeners

Ionization Behaviour and Environmental Speciation: pKa Comparison with 2,4,6-Tribromophenol

The estimated pKa of 2,3,4,6-tetrabromophenol is 5.4, compared to a predicted pKa of 6.34 ± 0.23 for 2,4,6-tribromophenol [1]. At environmentally relevant pH values (pH 6–8), 2,3,4,6-tetrabromophenol will exist predominantly in the anion form, whereas 2,4,6-tribromophenol will retain a significant fraction in the neutral (protonated) form. The pKa difference of approximately 0.9 log units translates to a roughly 8-fold difference in dissociation behaviour at circumneutral pH. As noted in PubChem's environmental fate summary, the anionic form of 2,3,4,6-tetrabromophenol is expected to adsorb less strongly to organic carbon and clay in soils than its neutral counterpart, directly affecting environmental mobility predictions [1].

pKa Acid dissociation Environmental speciation Anion mobility

Urinary Biomarker Specificity: 2,3,4,6-Tetrabromophenol as a Unique Indicator of Occupational E-Waste Exposure

In a study published in Environmental Science & Technology Letters, an SPE–HPLC-MS/MS method was developed for simultaneous analysis of 35 phenolic compounds in human urine, including 16 brominated phenols. Among the detected bromophenols, 3,4-diBRP, 2,3,4,6-tetraBRP (2,3,4,6-tetrabromophenol), and 2′-OH-BDE-28 were detected exclusively in urine samples from e-waste dismantling workers and were absent from control (non-occupationally exposed) population samples [1]. This stands in contrast to 2,4,6-tribromophenol, which is widely detected in general population samples worldwide (present in 84% of breast milk samples in some studies) [2]. The source-specificity of 2,3,4,6-tetrabromophenol as a urinary biomarker for e-waste occupational exposure is a unique differentiator that no other bromophenol isomer currently replicates.

Biomarker E-waste exposure Human biomonitoring Occupational health

Atmospheric Persistence: Hydroxyl Radical Half-Life Comparison with 2,4,6-Tribromophenol

The estimated atmospheric half-life of 2,3,4,6-tetrabromophenol for the vapour-phase reaction with photochemically produced hydroxyl radicals is approximately 68 days, based on an estimated rate constant of 2.4 × 10⁻¹³ cm³/molecule-sec at 25 °C [1]. In comparison, 2,4,6-tribromophenol has an estimated atmospheric half-life of approximately 34 days (reported range: 20–40 days) under the same atmospheric hydroxyl radical concentration of 5 × 10⁵ OH radicals/cm³ [2]. This represents approximately a 2-fold difference in atmospheric persistence, with the tetrabrominated compound exhibiting substantially longer residence time in the vapour phase. Both compounds are estimated to exist in both vapour and particulate phases in the ambient atmosphere, but the extended half-life of 2,3,4,6-tetrabromophenol increases its long-range atmospheric transport potential relative to 2,4,6-tribromophenol [1].

Atmospheric half-life Persistence Hydroxyl radical oxidation Long-range transport potential

Bromine Mass Fraction: Calculated Flame-Retardant Potential Relative to In-Class Analogs

The flame-retardant mechanism of brominated phenols is primarily gas-phase radical trapping, where thermally released bromine radicals (Br•) intercept combustion-propagating H• and OH• radicals [1]. Bromine content by mass is therefore a first-order determinant of flame-retardant efficiency on a per-unit-mass basis. Calculated from molecular formulas: 2,3,4,6-tetrabromophenol (C₆H₂Br₄O, MW 409.70) contains 78.0% bromine by mass; 2,4,6-tribromophenol (C₆H₃Br₃O, MW 330.80) contains 72.5% bromine; pentabromophenol (C₆HBr₅O, MW 488.62) contains 81.8% bromine; and tetrabromobisphenol A (C₁₅H₁₂Br₄O₂, MW 543.87) contains 58.8% bromine [2][3]. The 5.5 percentage-point bromine content advantage over 2,4,6-tribromophenol means that less mass of 2,3,4,6-tetrabromophenol is theoretically required to deliver equivalent bromine radical loading in a formulation. It occupies an intermediate position, offering higher bromine density than the most common simple bromophenol (2,4,6-tribromophenol) without the extreme environmental persistence concerns associated with pentabromophenol [1].

Bromine content Flame retardant efficacy Radical trapping Combustion inhibition

Bromine Substitution Pattern: Steric and Electronic Effects of the 2,3,4,6-Configuration Relative to Other Tetrabromophenol Isomers

The 2,3,4,6-substitution pattern confers a distinctive steric and electronic environment not shared by the other two tetrabromophenol isomers. In the 2,3,4,6-isomer, the three contiguous ortho/para bromines (positions 2, 4, 6) create strong electron withdrawal that enhances the acidity of the phenolic –OH (pKa 5.4) [1], while the additional bromine at position 3 introduces a steric element absent in 2,4,6-tribromophenol. Research by Grabda et al. demonstrated that the bromine substitution pattern exerts a strong influence on thermodynamic properties: thermodynamic stability decreases with increasing number of Br atoms, with the effect following the order ortho < meta < para positions [2]. The 2,3,4,6-isomer contains bromines at all three positional types (ortho at 2 and 6, meta at 3, para at 4), creating a unique composite electronic environment. This positional specificity affects not only thermodynamic stability as shown in the Dolfing & Novak dataset [3] but also UV absorption characteristics relevant to photodegradation pathways and the compound's behaviour as a synthetic intermediate in further bromination or coupling reactions.

Substitution pattern Steric hindrance Positional isomerism Reactivity modulation

Optimal Application Scenarios for 2,3,4,6-Tetrabromophenol Based on Verified Differentiation Evidence


Occupational Biomonitoring of E-Waste Dismantling Workers: Source-Specific Urinary Biomarker Analysis

2,3,4,6-Tetrabromophenol is uniquely qualified as an analytical reference standard for occupational exposure assessment in e-waste recycling contexts. Unlike 2,4,6-tribromophenol, which is ubiquitous in the general population (detected in 84% of breast milk samples), 2,3,4,6-tetrabromophenol has been detected exclusively in urine from e-waste dismantling workers [1]. Laboratories performing human biomonitoring for occupational health surveillance should procure this specific isomer as a certified reference standard for GC-MS/MS or HPLC-MS/MS methods targeting bromophenol biomarkers. Method validation using 2,3,4,6-tetrabromophenol as a calibrant enables source-specific exposure differentiation that cannot be achieved with more common bromophenol standards.

Environmental Fate Modelling: Atmospheric Long-Range Transport and Persistence Studies

With an atmospheric OH-radical half-life of approximately 68 days—roughly double that of 2,4,6-tribromophenol (34 days) [1]—2,3,4,6-tetrabromophenol serves as a more persistent model compound for studying the atmospheric transport and deposition behaviour of brominated phenols emitted from combustion and thermal recycling of e-waste [2]. Environmental chemists developing long-range transport models or conducting atmospheric monitoring campaigns should select this compound as a representative tetrabromophenol congener due to its longer atmospheric residence time and its documented formation during pyrolysis of pentabromophenol-containing flame retardants [2]. Its estimated BCF of 640 and log Kow of ~5.1 further support its relevance in bioaccumulation assessments [3].

Flame-Retardant Formulation with Optimised Bromine Loading Efficiency

For formulators of brominated flame-retardant systems targeting a balance between bromine density and environmental profile, 2,3,4,6-tetrabromophenol offers a calculated bromine mass fraction of 78.0%, representing a 5.5 percentage-point advantage over 2,4,6-tribromophenol (72.5%) while avoiding the extreme thermodynamic instability and higher persistence associated with pentabromophenol (81.8% Br, but ΔG of aq +45.7 kJ/mol vs. +7.3 kJ/mol for the 2,3,4,6-isomer) [1][2]. This intermediate bromine loading position, combined with the highest aqueous-phase thermodynamic stability among tetrabromophenol isomers [2], makes the 2,3,4,6-isomer a preferred intermediate for synthesizing brominated flame retardants where weight-efficiency and thermal processing stability are joint priorities. Patent literature confirms the use of tetrabromophenol isomers in condensation products for flame-retarded nylon compositions [3].

Isomer-Specific Environmental Monitoring: Differentiating Pyrolytic versus Direct-Use Sources of Bromophenol Contamination

Because 2,3,4,6-tetrabromophenol can form as a pyrolytic degradation product of pentabromophenol-containing flame retardants [1], its detection ratio relative to 2,4,6-tribromophenol in environmental samples can serve as a forensic indicator distinguishing direct-use bromophenol releases from thermal processing emissions [2]. Environmental monitoring programs targeting brominated flame retardant contamination in soil, sediment, or air should include 2,3,4,6-tetrabromophenol as a target analyte in their analytical panels. Its distinct pKa of 5.4, which promotes anionic speciation and reduced soil sorption (estimated Koc of 2000) relative to less acidic bromophenols, further affects its environmental partitioning and underscores the need for compound-specific monitoring rather than reliance on total bromophenol measurements [2].

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